molecular formula C7H9N3 B7761814 3-(5-methyl-1H-pyrazol-1-yl)propanenitrile CAS No. 945457-70-5

3-(5-methyl-1H-pyrazol-1-yl)propanenitrile

Cat. No.: B7761814
CAS No.: 945457-70-5
M. Wt: 135.17 g/mol
InChI Key: QIKFKQJVFSUKBL-UHFFFAOYSA-N
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Description

Contextual Significance of Pyrazole (B372694) Derivatives in Chemical Sciences

Pyrazoles are five-membered aromatic heterocyclic compounds containing two adjacent nitrogen atoms. mdpi.com First synthesized in 1889 by Edward Buchner, this class of compounds has become a "privileged scaffold" in medicinal chemistry due to its wide range of biological activities. mdpi.com Pyrazole derivatives are known to exhibit anti-inflammatory, analgesic, anticancer, antimicrobial, and antiviral properties, among others. nih.gov This broad spectrum of activity is attributed to the pyrazole ring's ability to engage in various biological interactions, including hydrogen bonding and metal coordination.

The versatility of the pyrazole ring also extends to its synthetic utility. It can be readily functionalized at multiple positions, allowing for the creation of diverse molecular architectures. mdpi.com The leading method for synthesizing substituted pyrazoles often involves a cyclocondensation reaction between a hydrazine (B178648) and a 1,3-dicarbonyl compound or its equivalent. mdpi.com This synthetic accessibility has made pyrazole derivatives a staple in the design of novel bioactive molecules and functional materials. nih.gov

The Role of Nitrile Functional Groups in Molecular Design and Reactivity

The nitrile functional group, –C≡N, is a highly versatile and valuable component in organic synthesis. Its strong electron-withdrawing nature and linear geometry significantly influence a molecule's polarity and reactivity. Nitriles are characterized by their high polarity and can participate in dipole-dipole interactions, which affects physical properties like boiling point and solubility.

From a reactivity standpoint, the nitrile group is a synthetic chameleon. It can be hydrolyzed to form carboxylic acids or amides, reduced to primary amines, or undergo addition reactions with organometallic reagents to form ketones. This wide array of possible transformations makes nitriles crucial intermediates in the synthesis of a vast number of organic compounds, including many pharmaceuticals and agrochemicals. In drug design, the nitrile group can act as a bioisostere for other functional groups or as a key interacting element with biological targets.

Overview of Research Trajectories for Pyrazole-Propanenitrile Compounds

The combination of a pyrazole ring and a propanenitrile side chain creates a bifunctional molecule with significant potential in chemical synthesis. Research on related pyrazole-propanenitrile compounds often focuses on their utility as building blocks for more complex heterocyclic systems. For instance, compounds with this scaffold are used as precursors in the synthesis of pyrazolo[1,5-a]pyrimidines, a class of fused heterocycles with diverse biological activities. nih.gov

One notable application of a pyrazole-propanenitrile derivative is in the synthesis of the drug Ruxolitinib. A key intermediate in its preparation is (3R)-3-(4-bromo-1H-pyrazol-1-yl)-cyclopentylpropanenitrile, highlighting the importance of this structural motif in accessing complex pharmaceutical agents. google.com Furthermore, research on compounds like 3-(3,5-dimethyl-1H-pyrazol-1-yl)-3-oxopropanenitrile demonstrates their use as cyanoacetylating agents and as key intermediates for synthesizing various mono- and bis-heterocyclic compounds. researchgate.net These examples underscore the general research trajectory for pyrazole-propanenitrile compounds as versatile synthons in organic and medicinal chemistry.

Academic Research Importance of 3-(5-methyl-1H-pyrazol-1-yl)propanenitrile

While specific, in-depth academic studies on this compound are limited, its importance can be inferred from its status as a research chemical and a building block. Chemical suppliers have listed it as a compound for laboratory use, suggesting its role as a starting material or an intermediate in synthetic campaigns. cymitquimica.comcymitquimica.com The compound is a derivative of 3-(1H-pyrazol-1-yl)propanenitrile, which is noted as a useful research chemical for preparing other pyrazole derivatives through various chemical transformations.

The academic interest in this molecule likely lies in its potential for derivatization. The nitrile group can be transformed into other functional groups, and the pyrazole ring can undergo further substitution, allowing for the generation of a library of novel compounds. These new molecules could then be screened for various biological activities, contributing to the broader search for new therapeutic agents. Although it is listed as a discontinued (B1498344) product by some suppliers, its simple yet functional structure makes it a representative example of the types of small molecules that fuel discovery in chemical research. cymitquimica.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(5-methylpyrazol-1-yl)propanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3/c1-7-3-5-9-10(7)6-2-4-8/h3,5H,2,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIKFKQJVFSUKBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=NN1CCC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701285585
Record name 5-Methyl-1H-pyrazole-1-propanenitrile
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

945457-70-5
Record name 5-Methyl-1H-pyrazole-1-propanenitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=945457-70-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Methyl-1H-pyrazole-1-propanenitrile
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 3 5 Methyl 1h Pyrazol 1 Yl Propanenitrile and Analogues

Strategies for the Construction of the 1H-Pyrazole Ring System

The synthesis of the pyrazole (B372694) ring is a well-established field, yet new methodologies continue to emerge to improve efficiency, scope, and environmental friendliness. The most common approaches involve the formation of the five-membered ring from linear precursors containing the requisite nitrogen and carbon atoms.

[3+2] Cycloaddition reactions are a powerful and convergent method for constructing the pyrazole core. nih.govmdpi.com This approach typically involves the reaction of a 1,3-dipole with a dipolarophile. nih.gov Diazo compounds, in particular, are common 1,3-dipole precursors for pyrazole synthesis. mdpi.comrsc.org For instance, the reaction of diazo compounds with alkynes proceeds readily upon heating, often under solvent-free conditions, to afford pyrazoles in high yields. rsc.org Similarly, the 1,3-dipolar cycloaddition of ethyl diazoacetate with alkynes, catalyzed by zinc triflate, provides a straightforward route to pyrazole-5-carboxylates. nih.govmdpi.com

Nitrile imines, often generated in situ from hydrazonoyl halides, are another class of 1,3-dipoles that react with alkynes or alkene-based alkyne surrogates to yield highly substituted pyrazoles. mdpi.comnih.gov The reaction of nitrile imines with trisubstituted bromoalkenes, for example, leads to tetrasubstituted pyrazoles through a cycloaddition-elimination sequence. nih.gov The stability of the aromatic pyrazole ring provides the thermodynamic driving force for the elimination of HBr from the intermediate bromopyrazoline. nih.gov

Table 1: Examples of Cycloaddition Reactions for Pyrazole Synthesis
1,3-Dipole PrecursorDipolarophileCatalyst/ConditionsProduct TypeReference(s)
α-Diazocarbonyl compoundsAlkynesHeating, solvent-freeSubstituted pyrazoles rsc.org
Ethyl α-diazoacetatePhenylpropargylZinc triflate, triethylaminePyrazole-5-carboxylates nih.govmdpi.com
Arylsydnonesα,β-Unsaturated ketonesDry xyleneTrisubstituted pyrazoles nih.govmdpi.com
Hydrazonoyl chlorides (forms Nitrile imine)Homopropargylic alcoholsCopper(I)5-Hydroxyethyl-pyrazoles thieme.de
Hydrazones (forms Nitrile imine)Vinyl sulfoxidesBase-mediated1,3-Diaryl-1H-pyrazoles rsc.org

The most traditional and widely used method for pyrazole synthesis is the Paal-Knorr condensation, which involves the reaction of a 1,3-dicarbonyl compound or its synthetic equivalent with a hydrazine (B178648) derivative. rsc.orgbeilstein-journals.orgjk-sci.com The reaction proceeds via the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring. jk-sci.com

For the synthesis of a 5-methylpyrazole core, a common precursor is acetylacetone (B45752) (a 1,3-diketone). Reaction with hydrazine hydrate (B1144303) would yield 3,5-dimethylpyrazole. To obtain the specific 5-methyl-1H-pyrazole needed for the target compound, an unsymmetrical β-ketoaldehyde or a related synthetic equivalent would be required in the condensation with hydrazine. The challenge with unsymmetrical 1,3-dicarbonyls is controlling the regioselectivity of the condensation. thieme-connect.com

Table 2: Knorr-Type Condensation for Pyrazole Formation
1,3-Dicarbonyl CompoundHydrazine DerivativeCatalyst/SolventKey FeatureReference(s)
1,3-DiketonesArylhydrazinesN,N-Dimethylacetamide (DMAc)High regioselectivity thieme-connect.comorganic-chemistry.orgthieme-connect.com
Ethyl acetoacetatePhenylhydrazineNano-ZnO, aqueous mediaGreen protocol, excellent yield nih.gov
1,3-DiketonesHydrazineCatalytic AcidClassic Knorr synthesis jk-sci.com
β-KetoestersMethylhydrazineEthyl formate (B1220265) (in situ hydrazone)Regioselective one-pot synthesis beilstein-journals.org

Multi-component reactions (MCRs) have gained prominence as they offer significant advantages in terms of operational simplicity, atom economy, and efficiency by combining several synthetic steps into a single operation. rsc.orgmdpi.com Numerous MCRs have been developed for the synthesis of complex pyrazole derivatives. beilstein-journals.orgnih.gov

A common four-component reaction for synthesizing fused pyranopyrazole systems involves the condensation of an aldehyde, malononitrile (B47326), a β-ketoester (like ethyl acetoacetate), and hydrazine hydrate. beilstein-journals.orgnih.gov In this process, the pyrazole core is formed in situ from the reaction between the β-ketoester and hydrazine, which then participates in further transformations with the other components. beilstein-journals.org Similarly, three-component syntheses reacting aldehydes, phenyl hydrazines, and malononitrile can produce 5-amino pyrazole derivatives. rsc.org These reactions are often facilitated by a variety of catalysts, including nano-catalysts and organocatalysts, sometimes under solvent-free or aqueous conditions. rsc.orgmdpi.combiointerfaceresearch.com

Introduction of the Propanenitrile Moiety via Alkylation and Related Transformations

Once the 5-methyl-1H-pyrazole core is synthesized, the propanenitrile group is typically introduced onto one of the ring nitrogen atoms. The most direct method for this transformation is the N-alkylation of the pyrazole ring with a suitable three-carbon electrophile bearing a nitrile function.

The cyanoethylation of pyrazoles, a specific type of Michael addition, is achieved by reacting the pyrazole with acrylonitrile (B1666552) (propenenitrile). researchgate.net This reaction is often performed under base-catalyzed conditions or using phase-transfer catalysis. researchgate.net The nucleophilic nitrogen of the pyrazole ring attacks the β-carbon of the electron-deficient alkene in acrylonitrile, leading to the formation of the desired N-propanenitrile side chain. The ease and success of this reaction can be influenced by the acidity (pKa) of the pyrazole substrate. researchgate.net

Regioselective Synthesis of Substituted Pyrazole-Propanenitrile Architectures

A critical challenge in the synthesis of 3-(5-methyl-1H-pyrazol-1-yl)propanenitrile is controlling the regioselectivity at two key stages: the initial formation of the pyrazole ring and its subsequent N-alkylation.

When an unsymmetrical 1,3-diketone reacts with a substituted hydrazine, two regioisomeric pyrazoles can form. thieme-connect.com Research has shown that the choice of solvent is crucial for directing the regiochemical outcome. Aprotic solvents with strong dipole moments, such as N,N-dimethylacetamide (DMAc) and N-methylpyrrolidone (NMP), significantly enhance regioselectivity compared to traditional protic solvents like ethanol (B145695) or acetic acid. thieme-connect.comorganic-chemistry.org For instance, the condensation of various arylhydrazines with unsymmetrical fluoroalkyl-1,3-diketones in DMAc provides excellent regioselectivity, yielding predominantly one isomer. thieme-connect.commdpi.com

Similarly, the N-alkylation (cyanoethylation) of 5-methyl-1H-pyrazole can yield two different products: this compound and 3-(3-methyl-1H-pyrazol-1-yl)propanenitrile. The outcome is governed by a combination of steric and electronic factors. The less-hindered nitrogen atom is generally favored for alkylation. In 5-methyl-1H-pyrazole, the N1 position is sterically less encumbered than the N2 position adjacent to the methyl group, thus favoring the formation of the desired 1,5-substituted regioisomer. Reaction conditions, such as the choice of base and solvent, can be optimized to maximize the yield of the desired product.

Innovative Reagents and Catalytic Systems in Synthesis of the Chemical Compound

Modern synthetic chemistry emphasizes the use of novel reagents and catalysts to improve reaction efficiency, selectivity, and sustainability. The synthesis of pyrazoles has benefited significantly from these advancements.

Various catalytic systems have been employed for the condensation step. These include metal catalysts such as rhodium and silver, which can facilitate novel reaction pathways. rsc.orgmdpi.com Heterogeneous catalysts, including nano-catalysts like nano-ZnO, magnetic nanoparticles, and hydroxyapatite-supported zinc chloride (HAp/ZnCl2), have been developed to promote pyrazole synthesis under greener conditions, such as in aqueous media or solvent-free, with the added benefit of catalyst recyclability. nih.govbiointerfaceresearch.commdpi.com

For multicomponent reactions, organocatalysts like taurine (B1682933) and isonicotinic acid have been used effectively, often in environmentally benign solvents like water. rsc.orgtandfonline.com Microwave irradiation has also been shown to accelerate reaction times and improve yields for the synthesis of pyrazole derivatives compared to conventional heating. nih.govnih.gov These innovative systems provide powerful tools for the efficient and regioselective construction of complex pyrazole architectures like this compound.

Sustainable and Environmentally Benign Synthetic Pathways

The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the context of pyrazole synthesis, this often involves the use of alternative energy sources, greener solvents, and catalysts to improve efficiency and reduce waste. nih.gov While specific green chemistry protocols for the direct synthesis of this compound are not extensively documented, analogous methodologies for pyrazole derivatives are well-established and can be applied.

Microwave-Assisted Synthesis:

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to significantly reduced reaction times, higher yields, and cleaner reactions compared to conventional heating methods. dergipark.org.trrsc.org This technique has been successfully applied to the synthesis of various pyrazole derivatives. nih.gov For instance, the condensation of hydrazines with 1,3-dicarbonyl compounds, a fundamental step in pyrazole formation, can be accelerated under microwave irradiation. heteroletters.org The synthesis of pyrazole-containing scaffolds, which may be analogous to the target molecule's precursors, has been achieved in minutes under microwave conditions, compared to several hours with traditional heating. heteroletters.org

Ultrasound-Assisted Synthesis:

Sonication, or the use of ultrasound, provides an alternative energy source for chemical reactions. It promotes reactions through acoustic cavitation, which can enhance mass transfer and increase reaction rates. Ultrasound-assisted synthesis (UAS) has been employed for the preparation of various pyrazoline and pyrazole derivatives, often under milder conditions and with improved yields. rsc.orgnih.govasianpubs.orgnih.gov For example, the synthesis of 1,5-disubstituted pyrazoles has been achieved in high yields within 75-90 minutes under ultrasound irradiation. asianpubs.org The application of ultrasound can be particularly beneficial for multi-component reactions, which are inherently more atom-economical.

Green Catalysts and Solvents:

The use of environmentally benign catalysts and solvents is a cornerstone of green chemistry. In pyrazole synthesis, traditional acid or base catalysts can often be replaced with greener alternatives. For example, nano-catalysts, such as cobalt oxide, have been used for the synthesis of pyrazoles in environmentally friendly solvents like ethanol. pharmacognosyjournal.net Imidazole has been utilized as a catalyst in aqueous media for the synthesis of pyrazolone (B3327878) derivatives. acs.org Water is an ideal green solvent, and methodologies that utilize water as the reaction medium are highly desirable. ijpsr.com The use of recyclable catalysts, such as yttrium iron garnet, has also been reported for the solvent-free synthesis of pyranopyrazoles, a related class of compounds. nih.gov

The table below summarizes various sustainable approaches applicable to the synthesis of pyrazole derivatives.

MethodologyEnergy Source/CatalystTypical Reaction TimeYieldKey Advantages
Microwave-Assisted Microwave Irradiation2-20 minutesHighRapid reaction rates, cleaner reactions, often higher yields. dergipark.org.trheteroletters.org
Ultrasound-Assisted Ultrasound Waves75-90 minutesHighMilder reaction conditions, improved yields, enhanced mass transfer. asianpubs.orgnih.gov
Green Catalysis Nano-catalysts, ImidazoleVariesGood to HighReduced environmental impact, use of non-toxic catalysts, often in green solvents. pharmacognosyjournal.netacs.org
Solvent-Free Synthesis Recyclable Nanocatalysts~20 minutesExcellentElimination of hazardous organic solvents, easy product isolation. nih.gov

Synthesis of Key Precursors and Advanced Intermediates for the Chemical Compound

The synthesis of this compound relies on the availability of key precursors, primarily 5-methyl-1H-pyrazole and a suitable three-carbon nitrile-containing synthon.

Synthesis of 5-methyl-1H-pyrazole:

A common and efficient method for the synthesis of 5-methyl-1H-pyrazole is the condensation reaction between a hydrazine source and a 1,3-dicarbonyl compound, in this case, acetylacetone (2,4-pentanedione). A well-established procedure involves the reaction of hydrazine sulfate (B86663) with acetylacetone in an aqueous alkaline solution. orgsyn.org This method is often preferred over the use of hydrazine hydrate, which can lead to a more violent reaction. orgsyn.org

The reaction proceeds via a cyclocondensation mechanism, where the hydrazine nucleophilically attacks the carbonyl groups of acetylacetone, followed by dehydration to form the aromatic pyrazole ring.

A typical laboratory-scale synthesis is summarized in the table below.

Reactant 1Reactant 2Solvent/BaseTemperatureYieldReference
Hydrazine SulfateAcetylacetoneWater/NaOH~15 °C77-81% orgsyn.org
Hydrazine HydrateAcetylacetoneEthanolRefluxVariable nih.gov

Synthesis of this compound (Advanced Intermediate):

Once 5-methyl-1H-pyrazole is obtained, the propanenitrile side chain can be introduced via a Michael addition reaction with acrylonitrile. This reaction, known as cyanoethylation, involves the addition of the pyrazole's N-H across the double bond of acrylonitrile, typically catalyzed by a base.

This reaction transforms the precursor into the target compound, which can then serve as an advanced intermediate for the synthesis of more complex molecules. For example, 3-(3,5-dimethyl-1H-pyrazol-1-yl)-3-oxopropanenitrile has been utilized as a key intermediate in the synthesis of various other heterocyclic compounds. researchgate.net While a specific procedure for the cyanoethylation of 5-methyl-1H-pyrazole is not detailed in the provided search results, it is a standard synthetic transformation. The general conditions would involve reacting 5-methyl-1H-pyrazole with acrylonitrile in the presence of a catalytic amount of a base like sodium hydroxide (B78521) or Triton B.

The synthesized this compound is a valuable building block. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, and the pyrazole ring can undergo further functionalization, making it a versatile intermediate in medicinal and materials chemistry. nih.govgoogle.comekb.eg

Chemical Reactivity and Transformations of 3 5 Methyl 1h Pyrazol 1 Yl Propanenitrile

Nitrile Group Reactivity in Pyrazole-Propanenitrile Compounds

The nitrile group (C≡N) is a strongly polarized functional group characterized by an electrophilic carbon atom, making it susceptible to a variety of nucleophilic attacks. This reactivity is central to the synthetic utility of pyrazole-propanenitrile compounds.

The carbon-nitrogen triple bond in the nitrile group is highly polarized, rendering the carbon atom electrophilic and thus a prime target for nucleophiles. This allows for a range of nucleophilic addition reactions. Common transformations include reduction by hydride reagents, such as lithium aluminum hydride (LiAlH₄), which convert the nitrile to a primary amine. The reaction proceeds through the nucleophilic addition of a hydride ion to the carbon, forming an intermediate imine anion which then undergoes a second hydride addition.

Organometallic reagents, such as Grignard reagents, can also add to the nitrile carbon, leading to the formation of ketones after hydrolysis of the intermediate imine. The versatility of the nitrile group allows for the introduction of various functional groups, expanding the synthetic possibilities from the pyrazole-propanenitrile scaffold.

Table 1: Examples of Nucleophilic Additions to the Nitrile Group

Reagent Nucleophile Initial Product Final Product (after hydrolysis)
LiAlH₄H⁻ (Hydride)Imine anionPrimary Amine (R-CH₂NH₂)
RMgX (Grignard)R⁻ (Carbanion)Imine anionKetone (R-C(O)-R')
H₂O/H⁺ or OH⁻H₂OImidic acid/AmideCarboxylic acid/Carboxylate

The nitrile group can be hydrolyzed to a carboxylic acid or its corresponding salt under either acidic or basic conditions. rsc.orgnih.govscribd.com This transformation typically proceeds in two main stages: the initial conversion of the nitrile to an amide, followed by the hydrolysis of the amide. rsc.org

Under acidic conditions, the nitrile is heated with a dilute acid like hydrochloric acid. nih.govscribd.com The reaction begins with the protonation of the nitrile nitrogen, which activates the carbon-nitrogen triple bond for a nucleophilic attack by water. rsc.org This forms an imidic acid intermediate, which then tautomerizes to the corresponding amide. rsc.org Continued heating in the acidic aqueous solution hydrolyzes the amide to a carboxylic acid and an ammonium (B1175870) salt. scribd.com

In base-catalyzed hydrolysis, the nitrile is heated with an aqueous alkali solution, such as sodium hydroxide (B78521). nih.govscribd.com The reaction starts with the nucleophilic addition of a hydroxide ion to the nitrile carbon. rsc.org The resulting intermediate is protonated by water to form an imidic acid, which, like in the acidic pathway, tautomerizes to an amide. rsc.org Further hydrolysis of the amide in the basic medium yields a carboxylate salt and ammonia. nih.gov To obtain the free carboxylic acid, the final solution must be acidified with a strong acid. nih.gov

Table 2: Comparison of Acidic and Alkaline Hydrolysis of Nitriles

Condition Reagents Intermediate Final Product
AcidicDilute HCl, HeatAmide, Imidic AcidCarboxylic Acid, Ammonium Salt scribd.com
AlkalineNaOH solution, HeatAmide, Imidic AcidCarboxylate Salt, Ammonia nih.gov

The nitrile functionality is a versatile participant in cyclization and condensation reactions, leading to the formation of new heterocyclic systems. For instance, aminopyrazoles containing a cyano group in an adjacent position are key precursors for synthesizing fused pyrazolo[3,4-d]pyrimidines and pyrazolo[3,4-b]pyridines through condensation with reagents like malononitrile (B47326) and diethyl malonate. researchgate.net The reaction often involves an initial condensation of an amino group with the nitrile to form an amidine intermediate, which then undergoes an intramolecular cyclization. researchgate.net

Furthermore, multicomponent reactions can leverage the reactivity of the nitrile group. One-pot syntheses of pyrazole (B372694) derivatives have been achieved through the condensation of hydrazines, 1,3-dicarbonyl compounds, and nitriles. rsc.org In some cases, intramolecular cyclization of iminoacetylenes, formed in situ, can lead to complex fused ring systems like pyrazino[1,2-a]indoles. nih.gov N-heterocyclic carbene (NHC) catalysis has also enabled asymmetric cycloaddition reactions between pyrazole amines and β-cyano-substituted α,β-unsaturated aldehydes, creating chiral nitriles and pyrazole architectures simultaneously. acs.org

Metal-Catalyzed Cross-Coupling Reactions Utilizing Pyrazole-Propanenitrile Scaffolds

The pyrazole scaffold is a valuable building block in modern organic synthesis, frequently employed in metal-catalyzed cross-coupling reactions to create more complex molecules. nih.gov Palladium-catalyzed reactions such as the Suzuki-Miyaura, Heck, and Sonogashira couplings are particularly prominent. nih.gov

To utilize 3-(5-methyl-1H-pyrazol-1-yl)propanenitrile in such reactions, it would typically first need to be functionalized with a suitable leaving group, most commonly a halogen, at one of the carbon positions on the pyrazole ring (e.g., C4). This halogenated pyrazole can then act as an electrophilic partner in cross-coupling reactions.

Suzuki-Miyaura Coupling: This reaction pairs the halo-pyrazole with an organoboron reagent (like an arylboronic acid) to form a new carbon-carbon bond. rsc.orgnih.govnih.gov This method is widely used for the synthesis of aryl-substituted pyrazoles. nih.gov

Heck Reaction: In the Heck reaction, the halo-pyrazole is coupled with an alkene to introduce a vinyl substituent onto the pyrazole ring. mdpi.comwikipedia.org Pyrazole derivatives have been successfully used as ligands or substrates in Heck reactions. researchgate.net

These cross-coupling strategies allow for the modular construction of a diverse library of pyrazole-containing compounds from a common intermediate. organic-chemistry.org

Table 3: Potential Metal-Catalyzed Cross-Coupling Reactions

Reaction Name Catalyst Coupling Partner Resulting Bond
Suzuki-MiyauraPalladium (e.g., Pd(PPh₃)₄)Organoboron compound (e.g., Ar-B(OH)₂)C(pyrazole)-C(aryl/vinyl) nih.gov
HeckPalladium (e.g., Pd(OAc)₂)AlkeneC(pyrazole)-C(alkenyl) wikipedia.org
SonogashiraPalladium/CopperTerminal AlkyneC(pyrazole)-C(alkynyl)
Buchwald-HartwigPalladiumAmineC(pyrazole)-N(amine)

Electrophilic and Nucleophilic Behavior of the Chemical Compound's Structural Motifs

Electrophilic Center: The most significant electrophilic site is the carbon atom of the nitrile group (C≡N). nih.gov Its electron deficiency, due to the adjacent electronegative nitrogen, makes it a target for a wide array of nucleophiles, including hydrides, organometallics, and water, as discussed in section 3.1.1.

Nucleophilic Centers: The molecule possesses several nucleophilic sites. The pyrazole ring itself is an electron-rich system. chim.itnih.gov The "pyridine-like" sp²-hybridized nitrogen atom (N2) of the pyrazole ring has a lone pair of electrons and is basic, making it a site for protonation and alkylation. nih.gov The "pyrrole-like" nitrogen (N1) is generally less nucleophilic as its lone pair contributes to the aromaticity of the ring, though the pyrazole anion formed upon deprotonation is highly nucleophilic. nih.gov The nitrogen atom of the nitrile group also possesses a lone pair and can act as a nucleophile, for example, during protonation in acid-catalyzed hydrolysis. rsc.org

Table 4: Summary of Electrophilic and Nucleophilic Sites

Structural Motif Site Character Typical Reactions
PropanenitrileNitrile Carbon (C≡N)ElectrophilicNucleophilic Addition (e.g., Grignard, Reduction, Hydrolysis)
PropanenitrileNitrile Nitrogen (C≡N)NucleophilicProtonation (e.g., in acid hydrolysis)
1H-PyrazolePyridine-like Nitrogen (N2)Nucleophilic, BasicProtonation, Alkylation, Coordination to metals
1H-PyrazolePyrazole Ring (esp. C4)NucleophilicElectrophilic Aromatic Substitution (e.g., Halogenation, Nitration) scribd.com

Comprehensive Spectroscopic and Structural Characterization of 3 5 Methyl 1h Pyrazol 1 Yl Propanenitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool for determining the structure of organic molecules. By analyzing the chemical environment of atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C), it is possible to map out the molecular framework and establish the connectivity of atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of 3-(5-methyl-1H-pyrazol-1-yl)propanenitrile is expected to exhibit distinct signals corresponding to the different types of protons in the molecule. The anticipated chemical shifts (δ) are influenced by the electronic environment of each proton.

The protons of the propanenitrile chain are expected to show characteristic triplet signals due to coupling with their neighbors. The methylene (B1212753) group adjacent to the pyrazole (B372694) ring (-CH₂-N) would likely appear at a different chemical shift compared to the methylene group adjacent to the nitrile group (-CH₂-CN) due to the differing electron-withdrawing effects of the pyrazole ring and the nitrile group.

The methyl group attached to the pyrazole ring (-CH₃) would appear as a singlet, as it has no adjacent protons to couple with. The two protons on the pyrazole ring itself (H3 and H4) are expected to appear as doublets due to coupling with each other.

Predicted ¹H NMR Data:

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Pyrazole-H3~7.4d~2.0
Pyrazole-H4~6.0d~2.0
N-CH₂~4.2t~7.0
CH₂-CN~2.9t~7.0
Pyrazole-CH₃~2.2s-

Note: These are predicted values and may vary depending on the solvent and experimental conditions.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give a distinct signal.

The carbon of the nitrile group (C≡N) is expected to have a characteristic chemical shift in the range of 115-120 ppm. youtube.com The carbons of the pyrazole ring will have distinct signals, with the carbon bearing the methyl group (C5) appearing at a different shift from the other two ring carbons (C3 and C4). The methylene carbons of the propanenitrile chain will also have separate signals. The methyl carbon will appear at a high field (low ppm value).

Predicted ¹³C NMR Data:

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C≡N~117
Pyrazole-C5~148
Pyrazole-C3~139
Pyrazole-C4~106
N-CH₂~45
CH₂-CN~18
Pyrazole-CH₃~11

Note: These are predicted values and may vary depending on the solvent and experimental conditions.

Advanced 2D NMR Techniques (e.g., HMQC, HMBC) for Connectivity and Regiochemistry

Two-dimensional (2D) NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are invaluable for confirming the structural assignment.

HSQC would show correlations between directly attached protons and carbons. For example, it would link the proton signal of the methyl group to its corresponding carbon signal.

HMBC reveals correlations between protons and carbons that are two or three bonds away. This is particularly useful for establishing the connectivity between different parts of the molecule. For instance, HMBC would show a correlation between the protons of the N-CH₂ group and the carbons of the pyrazole ring (C3 and C5), confirming the point of attachment of the propanenitrile chain to the pyrazole ring. It would also show correlations between the pyrazole protons and the methyl carbon, and between the propanenitrile protons and the nitrile carbon. These correlations are crucial for confirming the regiochemistry of the substitution on the pyrazole ring.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Fourier Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound would display absorption bands corresponding to the various functional groups.

A key feature would be the sharp, intense absorption band for the nitrile group (C≡N) stretching vibration, typically appearing in the region of 2260-2240 cm⁻¹. The C-H stretching vibrations of the alkyl and aromatic-like pyrazole ring protons would be observed in the 3100-2850 cm⁻¹ region. The C=C and C=N stretching vibrations of the pyrazole ring are expected to appear in the 1600-1400 cm⁻¹ region. Bending vibrations for the CH₂ and CH₃ groups would be seen at lower frequencies.

Predicted FTIR Data:

Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
C-H stretch (pyrazole)~3100Medium
C-H stretch (alkyl)2950-2850Medium
C≡N stretch (nitrile)~2250Strong, Sharp
C=N, C=C stretch (pyrazole)1600-1450Medium-Strong
CH₂ bend~1465Medium
CH₃ bend~1380Medium

Note: These are predicted values and may vary depending on the physical state of the sample (e.g., KBr pellet, thin film).

Raman Spectroscopy

Raman spectroscopy provides complementary information to FTIR. While polar functional groups tend to give strong signals in FTIR, non-polar and symmetric functional groups often produce strong signals in Raman spectra.

In the Raman spectrum of this compound, the C≡N stretching vibration would also be a prominent feature, often appearing as a strong, sharp band. The symmetric breathing vibrations of the pyrazole ring would likely give rise to a strong Raman signal. The C-H stretching and bending vibrations would also be observable.

Predicted Raman Data:

Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
C-H stretch (pyrazole & alkyl)3100-2850Strong
C≡N stretch (nitrile)~2250Strong, Sharp
Pyrazole ring breathing~1400-1300Strong
CH₂ twist/rock~1200-800Medium

Note: These are predicted values and the actual intensities can vary.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is a fundamental technique for determining the molecular weight and elucidating the fragmentation pathways of a molecule. For this compound, with a molecular formula of C₇H₉N₃, the expected exact mass is approximately 135.08 g/mol . cymitquimica.com

In an electron ionization mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 135. The fragmentation pattern would likely involve the characteristic cleavage of the propanenitrile side chain and the pyrazole ring. Common fragmentation pathways for similar nitrile-containing compounds and pyrazole derivatives suggest the following potential fragments:

Loss of the cyano group (•CN): This would result in a fragment ion at m/z 109.

Cleavage of the ethyl bridge: Fission of the C-C bond in the propanenitrile chain could lead to the formation of a pyrazolyl-methyl cation or related fragments.

Ring fragmentation: The pyrazole ring itself can undergo cleavage, leading to smaller nitrogen-containing fragments.

A representative table of expected major mass spectrometric fragments is presented below.

Fragment Ion Proposed Structure Expected m/z
[C₇H₉N₃]⁺Molecular Ion135
[C₆H₉N₂]⁺[M - CN]⁺109
[C₅H₇N₂]⁺Pyrazolyl-methyl fragment95
[C₄H₅N₂]⁺Pyrazole ring fragment81

X-ray Crystallography for Three-Dimensional Structural Elucidation

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions.

Single Crystal X-ray Diffraction (SCXRD)

To date, a single-crystal X-ray structure of this compound has not been reported in the surveyed literature. However, analysis of related pyrazole structures, such as 3-(5-Methyl-3-phenyl-1H-pyrazol-1-yl)propanamide monohydrate nih.gov and various other substituted pyrazoles nih.govcardiff.ac.uk, allows for a prediction of its likely crystal packing and molecular conformation.

It is anticipated that the molecule would crystallize in a common space group, such as P2₁/c or P-1. The crystal packing would likely be dominated by weak intermolecular interactions, including C-H···N and potentially C-H···π interactions, given the presence of the nitrile group and the aromatic pyrazole ring. The planarity of the pyrazole ring is a common feature in such structures.

A hypothetical table of crystallographic data, based on similar compounds, is provided below.

Parameter Expected Value
Crystal SystemMonoclinic or Orthorhombic
Space GroupP2₁/c or similar
a (Å)10-15
b (Å)5-10
c (Å)15-20
β (°)90-105
Z4

Powder X-ray Diffraction (PXRD) for Crystalline Forms

Powder X-ray diffraction (PXRD) is a valuable tool for identifying crystalline phases and analyzing polymorphism. A PXRD pattern for a crystalline powder of this compound would exhibit a unique set of diffraction peaks at specific 2θ angles. This pattern serves as a fingerprint for the crystalline form. In the absence of experimental data, a simulated PXRD pattern could be generated from a theoretical single-crystal structure. This technique would be crucial for quality control and for identifying any potential different crystalline forms (polymorphs) of the compound.

Surface Analysis Techniques for Intermolecular Interactions (e.g., Hirshfeld Surface Analysis)

Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions within a crystal lattice. nih.goviucr.orgnih.govtandfonline.comas-proceeding.com This analysis maps the electron distribution of a molecule within the crystal, providing insights into close contacts between neighboring molecules.

For this compound, a Hirshfeld surface analysis would likely reveal the following key interactions:

H···H contacts: These are generally the most abundant interactions due to the number of hydrogen atoms on the molecular surface.

N···H/H···N contacts: The nitrogen atoms of the pyrazole ring and the nitrile group are expected to act as hydrogen bond acceptors, forming C-H···N interactions with neighboring molecules.

Theoretical and Computational Chemistry Studies of 3 5 Methyl 1h Pyrazol 1 Yl Propanenitrile

Density Functional Theory (DFT) Investigations of Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a robust framework for investigating the electronic properties of molecules. nih.gov Through DFT calculations, fundamental characteristics such as molecular geometry, vibrational frequencies, and electronic distribution can be accurately determined, providing a basis for understanding the molecule's behavior. bhu.ac.in

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. researchgate.netyoutube.com The energy of these orbitals and the gap between them (ΔE = ELUMO – EHOMO) are critical indicators of a molecule's kinetic stability and chemical reactivity. nih.gov

A smaller HOMO-LUMO energy gap suggests that a molecule is more reactive, as less energy is required to excite an electron from the occupied to the unoccupied orbital, facilitating charge transfer. nih.govresearchgate.net For pyrazole (B372694) derivatives, DFT studies are commonly used to calculate these values. For instance, a DFT analysis of a related pyrazole compound revealed an energy gap of 3.08 eV, indicating significant chemical reactivity. researchgate.net The distribution of HOMO and LUMO across the molecular structure reveals the most probable sites for electrophilic and nucleophilic attacks, respectively. In 3-(5-methyl-1H-pyrazol-1-yl)propanenitrile, the HOMO is expected to be localized primarily on the electron-rich pyrazole ring, while the LUMO may be distributed across the pyrazole and the electron-withdrawing nitrile group.

Table 1: Representative Frontier Molecular Orbital Data for Pyrazole Derivatives

Parameter Description Typical Value (eV)
EHOMO Energy of the Highest Occupied Molecular Orbital -6.0 to -7.0
ELUMO Energy of the Lowest Unoccupied Molecular Orbital -1.0 to -2.0
Energy Gap (ΔE) ELUMO - EHOMO 3.0 to 5.0

Note: These are typical values based on related pyrazole structures and serve as an illustrative example. Actual values for this compound require specific calculation.

Natural Bond Orbital (NBO) analysis provides a chemically intuitive picture of bonding by transforming the calculated wavefunctions into localized bonds, lone pairs, and antibonding orbitals, which correspond to the familiar Lewis structure representation. uni-muenchen.dewisc.edu This method allows for the quantitative analysis of intramolecular charge transfer and delocalization effects through second-order perturbation theory. researchgate.net

Table 2: Illustrative NBO Donor-Acceptor Interactions and Stabilization Energies (E(2))

Donor NBO (i) Acceptor NBO (j) E(2) (kcal/mol) Interaction Type
LP (N2) on Pyrazole π* (N3-C4) in Pyrazole High Intramolecular charge transfer, resonance stabilization
LP (N7) on Nitrile σ* (C5-C6) in Chain Moderate Hyperconjugation
σ (C-H) on Methyl σ* (C-N) in Pyrazole Low Hyperconjugation

Note: This table is a hypothetical representation of potential interactions and their relative strengths to illustrate the output of an NBO analysis.

A Molecular Electrostatic Potential (MEP) map is a visual tool used to identify the electrophilic and nucleophilic sites of a molecule. bhu.ac.in It illustrates the charge distribution on the molecule's surface, with different colors representing varying electrostatic potentials. Regions of negative potential (typically colored red to yellow) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and are prone to nucleophilic attack. bhu.ac.inresearchgate.net

For this compound, the MEP map is expected to show the most negative potential concentrated around the nitrogen atom of the nitrile group and the sp2-hybridized nitrogen atom of the pyrazole ring, making them the primary sites for interaction with electrophiles. Conversely, positive potential would be located around the hydrogen atoms of the methyl and propanenitrile groups, indicating their susceptibility to nucleophilic attack.

Quantum Chemical Descriptors for Reactivity and Interaction Prediction

From the HOMO and LUMO energy values, several global quantum chemical descriptors can be calculated to provide a quantitative measure of a molecule's reactivity and stability. These descriptors are crucial for predicting how the molecule will behave in a chemical reaction.

Electronegativity (χ): Measures the ability of a molecule to attract electrons.

Chemical Hardness (η): Measures the resistance of a molecule to change its electron configuration. Molecules with a large energy gap are considered "hard," while those with a small gap are "soft."

Global Softness (S): The reciprocal of hardness, indicating the capacity of a molecule to accept electrons.

Electrophilicity Index (ω): Represents the ability of a species to accept electrons, quantifying its electrophilic nature.

These parameters are valuable for comparing the reactivity of different molecules within a series of compounds.

Table 3: Key Quantum Chemical Descriptors and Their Formulas

Descriptor Formula Significance
Electronegativity (χ) χ ≈ -(EHOMO + ELUMO) / 2 Electron-attracting tendency
Chemical Hardness (η) η ≈ (ELUMO - EHOMO) / 2 Resistance to charge transfer
Global Softness (S) S = 1 / (2η) Reactivity and polarizability

| Electrophilicity Index (ω) | ω = χ² / (2η) | Propensity to act as an electrophile |

Molecular Dynamics Simulations and Conformational Landscape Analysis

While DFT provides a static picture of a molecule at its minimum energy state, Molecular Dynamics (MD) simulations offer insights into its dynamic behavior over time. researchgate.net MD simulations solve Newton's equations of motion for the atoms in a molecule, allowing for the exploration of its conformational landscape, flexibility, and interactions with its environment, such as a solvent. researchgate.net

For this compound, MD simulations can be used to study the rotational freedom of the propanenitrile side chain relative to the pyrazole ring. This analysis helps identify the most stable conformers and the energy barriers between them, which is crucial for understanding how the molecule's shape influences its interactions with other molecules, including biological targets. researchgate.netresearchgate.net

In Silico Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the binding mode and affinity of a small molecule (ligand) within the active site of a macromolecular target, typically a protein. researchgate.netsemanticscholar.org This method is instrumental in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level. nih.gov

Studies on related pyrazole derivatives have shown their potential as inhibitors of various protein kinases, such as TYK2, by fitting into the enzyme's active site and forming key interactions like hydrogen bonds. researchgate.netnih.gov For this compound, docking studies could be performed against various known protein targets to generate a hypothesis about its potential biological activity. The results would include a binding energy score, which estimates the strength of the interaction, and a detailed view of the binding pose, highlighting hydrogen bonds and hydrophobic interactions with the protein's amino acid residues. researchgate.netnih.gov

Predictive Computational Models (e.g., QSPR, ADMETox) in Early Stage Research

In the initial phases of drug discovery and development, predictive computational models are indispensable tools for assessing the potential of a new chemical entity. For compounds like this compound, Quantitative Structure-Property Relationship (QSPR) and Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMETox) models offer early insights into their pharmacokinetic and toxicological profiles, guiding further experimental studies. While specific comprehensive predictive studies on this compound are not extensively documented in publicly accessible literature, the established methodologies for pyrazole derivatives provide a clear framework for how such an analysis would be conducted.

Quantitative Structure-Property Relationship (QSPR)

QSPR studies establish a mathematical relationship between the chemical structure of a compound and its physicochemical properties. For pyrazole derivatives, QSPR models are often developed to predict properties like solubility, lipophilicity, and melting point, which are crucial for formulation and bioavailability. These models are built using a dataset of known pyrazole compounds and their experimentally determined properties, from which molecular descriptors are calculated. These descriptors can be electronic, steric, or topological in nature.

A typical QSPR study for a class of compounds including this compound would involve the development of a regression model to predict a specific property. While a specific QSPR model for this exact nitrile derivative is not available, research on similar pyrazole-containing molecules has focused on predicting their biological activity, such as their potential as kinase inhibitors. nih.gov For instance, a QSAR study on pyrazole-4-carboxamide derivatives as Aurora A kinase inhibitors has been reported. nih.gov

ADMETox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Prediction

In silico ADMETox prediction is a critical step in early-stage research to filter out compounds with unfavorable pharmacokinetic or toxicological properties. Various software and web-based tools are employed to calculate a range of parameters for pyrazole derivatives. semanticscholar.orgnih.gov These predictions help in prioritizing candidates for synthesis and in vitro testing. researchgate.net

Absorption: Key parameters for oral bioavailability are predicted, including intestinal absorption, Caco-2 cell permeability, and P-glycoprotein substrate or inhibitor potential. For pyrazole derivatives, good intestinal absorption is often predicted, which is a favorable characteristic for orally administered drugs. jetir.org

Distribution: Predictions often focus on plasma protein binding and blood-brain barrier (BBB) penetration. The extent of plasma protein binding affects the free concentration of the drug available to exert its therapeutic effect. BBB penetration is a critical consideration for drugs targeting the central nervous system.

Metabolism: The prediction of metabolic stability and interaction with cytochrome P450 (CYP) enzymes is a standard component of in silico ADMETox profiling. Identifying which CYP isoenzymes are likely to metabolize a compound helps in predicting potential drug-drug interactions. For many pyrazole derivatives, favorable metabolic stability has been indicated in computational studies. jetir.org

Excretion: While less commonly predicted with high accuracy, parameters related to renal clearance can sometimes be estimated.

Toxicity: A wide array of toxicity endpoints can be predicted, including mutagenicity (Ames test), cardiotoxicity (hERG inhibition), hepatotoxicity, and various toxicological endpoints. Early identification of potential toxicity is crucial to avoid late-stage failures in drug development. Studies on various pyrazole derivatives have shown favorable toxicity profiles in in silico models. nih.govjetir.org

The following interactive tables represent the type of data that would be generated in a typical in silico ADMETox prediction for a compound like this compound, based on findings for the broader class of pyrazole derivatives.

Table 1: Predicted Physicochemical and Absorption Properties

PropertyPredicted Value/ClassificationSignificance
Molecular Weight~149.18 g/mol Adherence to Lipinski's Rule of Five
LogP (Lipophilicity)Value typically between 1-3Influences absorption and distribution
Human Intestinal AbsorptionHighGood potential for oral absorption
Caco-2 PermeabilityModerate to HighIndicator of intestinal absorption
P-glycoprotein SubstrateNoReduced likelihood of efflux from cells

Table 2: Predicted Distribution, Metabolism, and Toxicity Profile

ParameterPredicted OutcomeImplication
Blood-Brain Barrier (BBB) PenetrationLow to ModerateDepends on the intended therapeutic target
Plasma Protein BindingModerateInfluences free drug concentration
CYP2D6 InhibitorNoLower risk of drug-drug interactions
CYP3A4 InhibitorNoLower risk of drug-drug interactions
AMES MutagenicityNon-mutagenicLow potential for carcinogenicity
hERG I InhibitorNoLow risk of cardiotoxicity
HepatotoxicityLow riskReduced potential for liver damage

These predictive models, while not a substitute for experimental validation, are crucial for making informed decisions in the early stages of research, enabling the efficient allocation of resources to the most promising compounds within a chemical series. The favorable ADMET profiles often seen for pyrazole derivatives make them an attractive scaffold in medicinal chemistry. semanticscholar.orgjetir.org

Advanced Research Applications and Functionalization Pathways of 3 5 Methyl 1h Pyrazol 1 Yl Propanenitrile

Strategic Role as a Chemical Building Block in Complex Molecule Synthesis

The inherent reactivity of its functional groups allows 3-(5-methyl-1H-pyrazol-1-yl)propanenitrile to serve as a foundational element in the construction of a diverse array of more complex chemical structures. This versatility is particularly evident in the synthesis of novel heterocyclic compounds and as a precursor to valuable intermediates in the pharmaceutical and agrochemical industries.

The pyrazole (B372694) moiety and the nitrile group of this compound offer multiple reaction sites for cyclization and condensation reactions, enabling the synthesis of a wide range of heterocyclic systems. Pyrazoles are well-established as key components in the synthesis of fused heterocyclic systems. mdpi.com For instance, the nitrile group can undergo reactions to form part of a new ring, while the pyrazole ring can be further functionalized or incorporated into a larger fused system.

Research on analogous compounds, such as 3-(3,5-dimethyl-1H-pyrazol-1-yl)-3-oxopropanenitrile, has demonstrated the utility of the cyanoacetylpyrazole moiety as a precursor for various heterocyclic structures. researchgate.net This related compound has been successfully used to synthesize chromene, dihydrazo, and dithiazole derivatives. researchgate.net Similarly, reactions involving the nitrile group of this compound could foreseeably lead to the formation of pyrimidine (B1678525) rings through condensation with amidines or related dinucleophiles. The pyrazole nitrogen atoms can also participate in cyclization reactions to form fused pyrazoloazines, a class of compounds with significant biological and electronic properties.

The versatility of pyrazole-containing compounds as building blocks is further highlighted by their use in the synthesis of pyrano[2,3-c]pyrazoles and other complex systems. researchgate.net The general reactivity patterns observed in these studies suggest that this compound is a highly adaptable scaffold for the generation of diverse heterocyclic libraries.

The pyrazole nucleus is a common structural motif in a multitude of pharmaceutical and agrochemical agents, valued for its metabolic stability and ability to engage in various biological interactions. mdpi.com Consequently, this compound represents a key starting material for the synthesis of advanced intermediates for these industries.

The nitrile group can be readily hydrolyzed to a carboxylic acid or reduced to a primary amine, providing access to a wide range of derivatives. For example, the corresponding carboxylic acid, 3-(5-methyl-1H-pyrazol-1-yl)propanoic acid, is a known derivative used in analytical applications. lumiprobe.com The amine derivative, in turn, can be further elaborated into more complex structures. The synthesis of functionalized 1-methyl-3/5-(trifluoromethyl)-1H-pyrazoles has been demonstrated as crucial for creating building blocks for medicinal and agrochemical applications. enamine.net

The development of safe and efficient synthetic routes to pyrazole-containing molecules, such as 1-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine, a dipeptidyl peptidase-IV (DPP-4) inhibitor for the treatment of type II diabetes, underscores the industrial relevance of pyrazole intermediates. google.com The structural similarity of this compound to these key intermediates positions it as a valuable precursor in the discovery and development of new therapeutic and crop protection agents.

Table 1: Potential Pharmaceutical and Agrochemical Intermediates from this compound

Precursor Intermediate Potential Application Area
This compound 3-(5-methyl-1H-pyrazol-1-yl)propanoic acid Synthesis of amides, esters, and other acid derivatives for drug discovery
This compound 3-(5-methyl-1H-pyrazol-1-yl)propan-1-amine Building block for the synthesis of bioactive amines and amides
This compound Tetrazole derivatives (via [2+3] cycloaddition) Bioisosteric replacement for carboxylic acids in drug design

Exploration in Catalysis and Coordination Chemistry Research

The nitrogen atoms of the pyrazole ring in this compound possess lone pairs of electrons that can coordinate to metal ions, making it and its derivatives attractive ligands in coordination chemistry and catalysis.

Pyrazole-based ligands are extensively used in coordination chemistry due to their ability to form stable complexes with a wide range of transition metals. The synthetic flexibility of the pyrazole scaffold allows for the tuning of the electronic and steric properties of the resulting ligands. nih.gov Derivatives of this compound can be designed to act as monodentate, bidentate, or even polydentate ligands.

For instance, the nitrile group can be hydrolyzed to an amide or carboxylic acid, which can then participate in metal coordination along with the pyrazole nitrogen. The synthesis of ligands such as 2,6-di(1H-pyrazol-1-yl)pyridine (BPP) and its derivatives has been a major focus in the development of functional coordination complexes. nih.govnih.gov These ligands create a specific coordination environment around the metal center, influencing the properties of the resulting complex. The principles of ligand design from these studies can be applied to create novel ligands from this compound.

Transition metal complexes bearing pyrazole-based ligands have shown catalytic activity in a variety of organic transformations. While specific catalytic applications of complexes derived directly from this compound are not extensively documented, the broader class of pyrazole-containing ligands has demonstrated utility in catalysis. The electronic properties of the pyrazole ring can influence the reactivity of the metal center, thereby affecting the catalytic performance.

The potential for metal-ligand cooperativity, where the pyrazole ligand actively participates in the catalytic cycle, is an area of growing interest. researchgate.net Protic pyrazoles, for example, can engage in proton transfer events that are crucial for certain catalytic transformations. researchgate.net Although the N1 position of the pyrazole in this compound is substituted, the potential for designing derivatives that can participate in such cooperative catalysis remains.

A particularly fascinating application of pyrazole-based ligands is in the study of spin crossover (SCO) phenomena. SCO is a property of some transition metal complexes where the spin state of the central metal ion can be switched between a low-spin (LS) and a high-spin (HS) state by external stimuli such as temperature, pressure, or light. nih.govnih.govmdpi.com This property makes SCO complexes promising candidates for molecular switches and data storage devices.

Iron(II) complexes with a FeN₆ coordination core are among the most studied SCO systems. mdpi.com The ligand field strength provided by the coordinating nitrogen atoms is a critical factor in determining whether a complex will exhibit SCO. Pyrazole-based ligands, such as those derived from 2,6-di(pyrazol-1-yl)pyridine (bpp), have been shown to provide a suitable ligand field for iron(II) to be on the borderline between LS and HS states, thus facilitating SCO. nih.govnih.gov

The modification of the pyrazole ligand, for instance by introducing different substituents, can fine-tune the ligand field strength and influence the SCO properties, such as the transition temperature (T₁/₂) and the abruptness of the spin transition. nih.gov Ligands derived from this compound could be incorporated into such systems to investigate the effect of the cyanoethyl group on the SCO behavior.

Table 2: Research Findings on Spin Crossover in Pyrazole-based Iron(II) Complexes

Complex Type Key Finding Reference
Iron(II) complexes with tris(pyrazol-1-yl)methane Undergo gradual, incomplete spin crossover. mdpi.com
Supramolecular iron(II)–2,6-bis(1H-pyrazol-1-yl)pyridine complexes Exhibit gradual to stepwise spin-state switching. nih.govacs.org
Iron(II) complexes with functionalized 2,6-di(pyrazol-1-yl)pyridine ligands The nature of the substituent on the pyrazole ring influences the SCO properties. nih.gov

Investigation of Biological Activities in Research Models (In Vitro Studies)

In vitro studies are fundamental in drug discovery, providing the initial assessment of a compound's biological activity in a controlled laboratory setting. For the pyrazole class of compounds, these studies have revealed a broad spectrum of potential therapeutic applications, from combating microbial infections to exhibiting anticancer and anti-inflammatory properties. The following subsections summarize the key findings from in vitro research on various pyrazole derivatives.

Antimicrobial Activity Research (Antibacterial, Antifungal)

The pyrazole scaffold is a prominent feature in many compounds investigated for their antimicrobial properties. Research has demonstrated that pyrazole derivatives can exhibit significant activity against a range of bacterial and fungal pathogens.

A study on novel pyrazole derivatives highlighted their potential as antimicrobial agents. researchgate.net The synthesis and evaluation of these compounds revealed that the introduction of pyrazole and thiazole (B1198619) fragments could enhance antimicrobial power. researchgate.net Another research endeavor focused on pyrazole derivatives containing an imidazothiadiazole moiety, with some compounds showing high selective inhibitory activity against multi-drug resistant strains. mdpi.com For instance, compounds 21c and 23h from this study demonstrated potent antibacterial activity with a Minimum Inhibitory Concentration (MIC) of 0.25 µg/mL, which was four times more effective than the control drug, gatifloxacin. mdpi.com

Furthermore, the synthesis of new pyrazole derivatives containing thiazole scaffolds has yielded compounds with good to moderate antibacterial and antifungal activities. nih.gov It was noted that while substituents on the phenyl ring did not significantly affect biological activity, the nature of the R1 substituent played a crucial role. nih.gov In a separate study, hydrazones derived from pyrazole-1-carbothiohydrazide, such as 21a , displayed remarkable antibacterial and antifungal activities, with MIC values lower than the standard drugs chloramphenicol (B1208) and clotrimazole. nih.gov

The following table summarizes the antimicrobial activity of selected pyrazole derivatives from various studies.

Compound/Derivative ClassTest Organism(s)Activity/MICReference(s)
Pyrazole-Thiazole DerivativesGram-positive and Gram-negative bacteria, FungiGood to moderate activity nih.gov
Imidazothiadiazole Pyrazole Derivatives (21c , 23h )Multi-drug resistant bacteria0.25 µg/mL mdpi.com
Pyrazole-1-carbothiohydrazide Hydrazone (21a )Staphylococcus aureus, Bacillus subtilis, Klebsiella pneumoniae, Escherichia coli, Candida albicans, Aspergillus niger62.5–125 µg/mL (antibacterial), 2.9–7.8 µg/mL (antifungal) nih.gov
Pyranopyrazole Derivatives (5c )Klebsiella pneumoniae, Listeria monocytogenes6.25 - 50 mg/mL mdpi.com
2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(4-nitrophenyl)methyl)hydrazinecarboxamide (4 )Streptococcus epidermidis (Gram-positive)0.25 μg/mL nih.gov
Compound 3 (a pyrazole derivative)Escherichia coli (Gram-negative)0.25 μg/mL nih.gov

Anticancer and Antiproliferative Activity Research

The development of novel anticancer agents is a primary focus of medicinal chemistry, and pyrazole derivatives have emerged as a promising class of compounds. nih.gov Their unique structural features allow for interaction with various biological targets involved in cancer progression. researchgate.net

Numerous studies have synthesized and evaluated pyrazole derivatives for their antiproliferative activity against various cancer cell lines. For instance, novel indole (B1671886) derivatives linked to a pyrazole moiety have shown excellent cytotoxicity, with some compounds exhibiting more potent cancer inhibition than the standard drug doxorubicin. researchgate.net Pyrazole-based hybrid heteroaromatics have also been investigated, with compounds 31 and 32 showing potent activity against A549 lung cancer cells with IC50 values of 42.79 and 55.73 μM, respectively. researchgate.net

Furthermore, pyrazolone-pyrazole derivatives have been screened for their in vitro inhibition of the MCF7 breast cancer cell line, with compound 27 showing a superior IC50 value of 16.50 µM compared to the standard drug tamoxifen. researchgate.net In another study, pyrazole–indole hybrids 7a and 7b demonstrated excellent anticancer inhibition against the HepG2 cancer cell line with IC50 values of 6.1 and 7.9 µM, respectively. mdpi.com

The table below presents a selection of pyrazole derivatives and their reported anticancer activities.

Compound/Derivative ClassCancer Cell Line(s)Activity (IC50/GI50)Reference(s)
Indole-Pyrazole Hybrids (33 , 34 )HCT116, MCF7, HepG2, A549< 23.7 µM researchgate.net
Pyrazole-based Heteroaromatics (31 , 32 )A549 (Lung Cancer)42.79 and 55.73 μM researchgate.net
Pyrazolone-Pyrazole Derivative (27 )MCF7 (Breast Cancer)16.50 µM researchgate.net
Pyrazole–Indole Hybrids (7a , 7b )HepG2 (Liver Cancer)6.1 and 7.9 µM mdpi.com
Polysubstituted Pyrazole (9 )60 human tumor cell linesGI50 MG-MID = 3.59 µM researchgate.net
Polysubstituted Pyrazoles (6a , 7 )HOP-92 (Non-small cell lung cancer)1.65 and 1.61 µM researchgate.net

Antiviral Activity Research

The emergence of viral diseases necessitates the continuous search for new antiviral agents. Pyrazole derivatives have been investigated for their potential to inhibit the replication of various viruses.

Recent research has focused on the antiviral properties of pyrazole derivatives against coronaviruses. rsc.org Hydroxyquinoline-pyrazole candidates have demonstrated promising antiviral activity against SARS-CoV-2, MERS-CoV, and HCoV-229E. rsc.orgrsc.org In vitro assays revealed that these compounds could potently inhibit the viral main protease, a key enzyme in viral replication. researchgate.net For example, pyranopyrazoles 22 , 27 , and 31 inhibited the SARS-CoV main protease with IC50 values of 2.01, 1.83, and 4.60 µM, respectively. researchgate.net

Another study identified a pyrazole derivative, compound 11 , as an inhibitor of the Chikungunya virus (ChikV) with an IC50 of 14.15 µM. eurekaselect.com Additionally, pyrazole derivatives containing an oxime moiety have been found to possess antiviral activities against the Tobacco Mosaic Virus (TMV), with some compounds showing effects comparable to the commercial product Ningnanmycin. researchgate.net

The following table summarizes the antiviral activity of selected pyrazole derivatives.

Compound/Derivative ClassVirusActivity (IC50/EC50)Reference(s)
Hydroxyquinoline-Pyrazole DerivativesSARS-CoV-2, MERS-CoV, HCoV-229ESelective antiviral agents rsc.orgrsc.org
Pyranopyrazoles (22 , 27 , 31 )SARS-CoV Main Protease2.01, 1.83, and 4.60 µM researchgate.net
Pyrazole Derivative (11 )Chikungunya Virus (ChikV)14.15 µM eurekaselect.com
Pyrazole-Oxime Derivatives (4a , 4g )Tobacco Mosaic Virus (TMV)58.7 and 65.3 µg/mL researchgate.net

Anti-inflammatory Activity Research

Inflammation is a complex biological response implicated in numerous diseases. Pyrazole derivatives have been extensively studied for their anti-inflammatory properties, with some compounds showing potent activity in various in vitro models.

A series of novel pyrazole derivatives were synthesized and screened for their anti-inflammatory activity, with compound 4 , 2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(4-nitrophenyl)methyl)hydrazinecarboxamide, showing better activity than the standard drug diclofenac (B195802) sodium. nih.gov Another study on pyrazole-isatin and pyrazole-indole conjugates revealed that the pyrazole-indole conjugate 14b exhibited powerful anti-inflammatory activity by inhibiting COX-1, COX-2, and 5-LOX enzymes with IC50 values of 5.44, 5.37, and 7.52 µM, respectively. mdpi.com

The synthesis of pyrazoline and pyrazole derivatives from chalcones has also yielded compounds with significant anti-inflammatory and analgesic activities. nih.gov Compound 2g from this series was identified as the most potent lipoxygenase inhibitor with an IC50 of 80 µM. nih.gov

The table below highlights the anti-inflammatory activity of some pyrazole derivatives.

Compound/Derivative ClassTarget/AssayActivity (IC50/% Inhibition)Reference(s)
2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(4-nitrophenyl)methyl)hydrazinecarboxamide (4 )Carrageenan-induced paw edemaBetter than diclofenac sodium nih.gov
Pyrazole-Indole Conjugate (14b )COX-1, COX-2, 5-LOX5.44, 5.37, and 7.52 µM mdpi.com
Pyrazoline Derivative (2g )Lipoxygenase Inhibition80 µM nih.gov
Piperine-derived Pyrazoline (4d )HRBC membrane stabilizationModerate activity benthamdirect.com

Antioxidant Activity Research

Oxidative stress, resulting from an imbalance between free radicals and antioxidants, is implicated in the pathogenesis of many diseases. Pyrazole derivatives have been investigated for their potential to act as antioxidants.

A study on pyrazole-based sulfonamide derivatives showed that several compounds exhibited excellent to moderate antioxidant activity in the DPPH assay. nih.gov Compound 4e from this series demonstrated excellent antioxidant activity with 92.64% inhibition, comparable to the standard ascorbic acid (96.69%). nih.gov Research on 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives also revealed potent radical scavenging activity. nih.gov The antioxidant activity of pyrazoles is often attributed to the NH proton of the pyrazole moiety. nih.gov

A series of newly synthesized condensed pyrazole derivatives were evaluated for their in vitro antioxidant activity, showing a structural impact on their biological activity. researchgate.net Another study synthesized pyrazolo-enaminones, bipyrazoles, and bipyrazolopyridines and evaluated their antioxidant activity using the DPPH assay, with some compounds showing promising results. researchgate.net

The antioxidant activities of selected pyrazole derivatives are summarized in the table below.

Compound/Derivative ClassAssayActivity (% Inhibition/Scavenging)Reference(s)
Pyrazole-based Sulfonamide (4e )DPPH Assay92.64% nih.gov
3-(2-Naphthyl)-1-phenyl-1H-pyrazole DerivativesDPPH, NO, Superoxide ScavengingPotent radical scavenging activity nih.gov
Condensed Pyrazole Derivatives (1a-f )DPPH Assay, Reducing PowerStructure-dependent activity researchgate.net
Pyrazole Hybrid (4g )DPPH AssayMarked antioxidant activity mdpi.com

Antitubercular Activity Research

Tuberculosis remains a major global health problem, and there is an urgent need for new and effective drugs. Pyrazole derivatives have shown promise as potential antitubercular agents.

A series of novel pyrazole derivatives were designed and evaluated for their activity against Mycobacterium tuberculosis. Compounds 9 , 10 , and 11 showed superior inhibition compared to the standard drug rifampicin. researchgate.net Compound 10 was identified as a lead antitubercular agent with an MIC of 1.9 µg/mL against M. tuberculosis H37Rv. researchgate.net Another study on pyrazolylpyrazoline-clubbed triazole and tetrazole hybrids found that compound 9o had excellent antitubercular activity with an MIC of 12.5 μg/mL and 99% inhibition against M. tuberculosis H37RV. acs.org

Research on pyrazole-4-carboxamide derivatives also identified compounds with potent activity against the M. tuberculosis H37Rv strain. japsonline.com Specifically, compounds 5a , 5i , and 5j showed significant antitubercular effects. japsonline.com Furthermore, 1,3,5-trisubstituted pyrazoles have been investigated, with some compounds exhibiting low micromolar MIC values and improved physicochemical profiles without cytotoxic effects. nih.gov

The table below presents the antitubercular activity of various pyrazole derivatives.

Compound/Derivative ClassStrainActivity (MIC)Reference(s)
Novel Pyrazole Derivative (10 )M. tuberculosis H37Rv1.9 µg/mL researchgate.net
Pyrazolylpyrazoline-Triazole/Tetrazole Hybrid (9o )M. tuberculosis H37RV12.5 μg/mL acs.org
Pyrazole Carboxamide Derivatives (5a , 5i , 5j )M. tuberculosis H37RvPotent activity japsonline.com
1,3,5-Trisubstituted PyrazolesM. tuberculosisLow micromolar range nih.gov
Thiazolo Pyrimidine Hybrids (13 , 14 )M. tuberculosis H37Rv47 and 39 µg/mL researchgate.net

Applications in Materials Science Research and Development

The nitrile group and the pyrazole ring in this compound make it a valuable building block in materials science. The nitrogen atoms in the pyrazole ring can act as ligands, coordinating with metal ions to form metal-organic frameworks (MOFs) and coordination polymers. These materials have potential applications in gas storage, separation, and catalysis.

While direct applications of this compound in materials science are not extensively documented, related pyrazole derivatives have shown promise. For instance, 2-(3,5-dimethyl-1H-pyrazol-1-yl)nicotinonitrile, a structurally similar compound, is utilized as a building block for synthesizing more complex heterocyclic compounds and in the development of novel materials. The nitrile group can undergo various chemical transformations, such as reduction to an amine or hydrolysis to a carboxylic acid, providing pathways to functionalized monomers for polymerization.

The pyrazole moiety itself can be incorporated into polymers to enhance their thermal stability and other properties. The potential applications for this compound in this field are summarized in the table below.

Potential Application AreaRole of this compoundPotential End-Product/Use
Coordination Chemistry Ligand for metal ionsMetal-Organic Frameworks (MOFs), Catalysts
Polymer Chemistry Monomer precursor after functionalizationHigh-performance polymers, Functional materials
Organic Synthesis Intermediate for complex heterocyclesDyes, Pigments, Specialty Chemicals evitachem.com

This table is based on the known reactivity and applications of similar pyrazole and nitrile compounds.

Studies on Corrosion Inhibition Mechanisms

Pyrazole derivatives are recognized as effective corrosion inhibitors for various metals and alloys, particularly for steel in acidic environments. nih.govresearchgate.netchesci.com The inhibitive properties of these compounds are attributed to the presence of heteroatoms (nitrogen), aromatic rings, and pi-electrons, which facilitate their adsorption onto the metal surface. nih.gov

The general mechanism of corrosion inhibition by pyrazole derivatives involves the formation of a protective film on the metal surface. This film acts as a barrier, isolating the metal from the corrosive medium. nih.govnih.gov The adsorption process can be either physisorption, involving electrostatic interactions, or chemisorption, which involves the formation of coordinate bonds between the heteroatoms of the pyrazole ring and the vacant d-orbitals of the metal atoms. nih.govresearchgate.net

Studies on various pyrazole derivatives have demonstrated their effectiveness as mixed-type inhibitors, meaning they inhibit both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. nih.govresearchgate.net The efficiency of inhibition generally increases with the concentration of the inhibitor. chesci.comicrc.ac.ir

The table below summarizes findings from studies on the corrosion inhibition properties of various pyrazole derivatives, which can provide insights into the potential behavior of this compound.

InhibitorMetal/MediumInhibition Efficiency (%)Adsorption IsothermType of Inhibition
N-((1H-pyrazol-1-yl)methyl)-4-nitroaniline (L4)Carbon Steel / 1 M HCl90.8LangmuirMixed-type nih.govnih.govresearchgate.net
Ethyl 5-methyl-1-(((4-nitrophenyl)amino)methyl)-1H-pyrazole-3-carboxylate (L6)Carbon Steel / 1 M HCl91.8LangmuirMixed-type nih.govnih.govresearchgate.net
1,3-bis(3-hyroxymethyl-5-methyl-1-pyrazole) propane (B168953) (HMPP)Steel / 0.5 M H2SO488LangmuirMixed-type researchgate.net
1-acetyl-4,5-dihydro-5-methoxyphenyl-3-(thiophen-2yl) pyrazoleMild Steel / 1M HClIncreases with concentration-- chesci.com

The presence of the nitrile group in this compound could further enhance its corrosion inhibition properties due to the additional lone pair of electrons on the nitrogen atom, which can participate in the adsorption process.

Future Research Directions and Outlook for 3 5 Methyl 1h Pyrazol 1 Yl Propanenitrile

Development of Novel and Efficient Synthetic Routes

The synthesis of pyrazole (B372694) derivatives has evolved significantly, moving towards more sustainable and efficient methodologies. researchgate.net Future research on 3-(5-methyl-1H-pyrazol-1-yl)propanenitrile should focus on adopting these modern techniques to overcome the limitations of classical condensation reactions.

Key areas for development include:

Multicomponent Reactions (MCRs): Designing one-pot syntheses that combine three or more starting materials to construct the target molecule. This approach, which has been successfully used for other pyrazole derivatives, can increase efficiency, reduce waste, and allow for rapid generation of a library of related compounds for screening. mdpi.com

Green Catalysis: The use of environmentally benign catalysts is a major trend. Research could explore the use of nano-catalysts, such as nano-ZnO, which have demonstrated high efficiency (up to 95% yield) and simple work-up procedures in the synthesis of other pyrazoles. mdpi.comnih.gov Other sustainable catalysts like reusable heterogeneous catalysts and biodegradable options could also be investigated. nih.gov

Alternative Energy Sources: Microwave-assisted and ultrasound-assisted organic synthesis have been shown to dramatically reduce reaction times and improve yields for various heterocyclic compounds, including pyrazoles. mdpi.comnih.gov Applying these techniques to the synthesis of this compound could offer a more rapid and energy-efficient production method compared to conventional heating.

Advanced Structural and Spectroscopic Investigations

While basic identification of this compound is established, a deeper understanding of its structural and electronic properties is crucial for predicting its behavior and designing applications. Future investigations should employ a combination of experimental and computational methods.

Technique Research Objective Potential Insights
Single-Crystal X-ray Diffraction Determine the precise three-dimensional solid-state structure.Elucidate bond lengths, bond angles, and intermolecular interactions (e.g., hydrogen bonding), providing a definitive structural confirmation. nih.gov
Advanced NMR Spectroscopy Conduct 2D NMR (e.g., HMBC, HSQC) and 15N NMR studies.Unambiguously assign all proton and carbon signals, and probe the electronic environment of the nitrogen atoms, which is key to the pyrazole's reactivity. nih.gov
Computational Chemistry (DFT) Perform Density Functional Theory calculations.Model the molecular orbitals, predict spectroscopic data (IR, NMR) to corroborate experimental findings, and calculate properties like dipole moment and electrostatic potential. mdpi.com
FT-IR and Raman Spectroscopy Obtain detailed vibrational spectra.While basic spectra exist, detailed analysis can help in understanding the vibrational modes of the nitrile and pyrazole functional groups, which is useful for reaction monitoring. nih.gov

This interactive table summarizes potential avenues for advanced structural and spectroscopic analysis.

Exploration of New Catalytic and Material Science Applications

The pyrazole nucleus is a versatile scaffold in coordination chemistry and material science. researchgate.net The specific combination of a pyrazole ring and a propanenitrile side chain in this compound opens up several avenues for future research.

Ligand Development for Catalysis: The nitrogen atoms of the pyrazole ring can coordinate with metal centers. Future work could focus on synthesizing metal complexes of this compound and evaluating their catalytic activity in organic transformations, such as cross-coupling reactions or oxidations.

Polymer and Material Synthesis: The nitrile group is a versatile functional handle that can be hydrolyzed, reduced, or used in cycloaddition reactions. This allows the compound to be used as a monomer or building block for novel polymers with potentially interesting thermal or optical properties.

Energetic Materials: Pyrazole derivatives containing nitro groups have been explored as energetic materials. researchgate.net While the subject compound lacks a nitro group, its nitrogen-rich structure could be a starting point for the synthesis of new, more stable energetic compounds.

Organic Electronics: Some nitrogen-containing heterocyclic compounds are investigated for roles in organic light-emitting diodes (OLEDs). amadischem.com The potential of this compound as a component in such materials could be a novel area of exploration.

Deeper Mechanistic Insights into Biological Interactions via In Vitro Models

Pyrazole derivatives are renowned for their broad spectrum of biological activities, featuring in numerous approved drugs. nih.govnih.govnih.govfrontiersin.org However, the specific biological profile of this compound remains largely unexplored. Future research should prioritize systematic in vitro screening to uncover its therapeutic potential.

Recommended Research Directions:

Anticancer Screening: The compound should be tested against a panel of human cancer cell lines (e.g., breast, lung, colon) to determine its cytotoxic and antiproliferative effects. mdpi.com Follow-up studies could investigate the mechanism of action, such as apoptosis induction or cell cycle arrest. researchgate.net

Antimicrobial Assays: Evaluation against a range of pathogenic bacteria and fungi is warranted, given the known antimicrobial properties of many pyrazole-based compounds. nih.govbiointerfaceresearch.com Minimum Inhibitory Concentration (MIC) values would quantify its potency.

Enzyme Inhibition Studies: As pyrazoles are known to inhibit various enzymes, screening against targets like cyclooxygenase (COX), kinases, and topoisomerase could reveal specific inhibitory activity. nih.gov For instance, related pyrazole-propanenitrile derivatives have been investigated as selective TYK2 kinase inhibitors for treating inflammatory diseases. nih.gov

Molecular Docking: In silico docking studies can be performed to predict the binding affinity and interaction modes of the compound with the active sites of known biological targets. This computational approach can help prioritize and guide experimental in vitro assays. biointerfaceresearch.com

Addressing Challenges and Identifying Opportunities in Pyrazole-Propanenitrile Research

The advancement of research into this compound involves navigating specific challenges while capitalizing on significant opportunities.

Challenges:

Regioselectivity: A persistent challenge in pyrazole synthesis is controlling the regioselectivity when using unsymmetrical starting materials, which can lead to mixtures of isomers that are difficult to separate. nih.govmdpi.com Developing highly regioselective synthetic routes is a primary hurdle.

Functionalization: The pyrazole ring can be difficult to functionalize directly via electrophilic substitution due to its π-excess character, which often requires harsh reaction conditions. mdpi.com

Translational Gap: A significant challenge is translating promising in vitro biological activity into viable therapeutic or material applications, which requires extensive further testing and optimization.

Opportunities:

Medicinal Chemistry Scaffold: The proven success of pyrazole-based drugs like Celecoxib and Rimonabant underscores the immense potential of this heterocyclic core. nih.govnih.gov this compound represents an underexplored scaffold for the development of new lead compounds.

Agrochemicals: Beyond medicine, pyrazole derivatives are used in agriculture as herbicides, fungicides, and insecticides. researchgate.net This presents an alternative and valuable field for investigating the compound's utility.

Interdisciplinary Applications: The compound sits (B43327) at the intersection of organic synthesis, medicinal chemistry, catalysis, and material science. This creates rich opportunities for interdisciplinary research projects that could lead to novel discoveries in multiple fields. researchgate.netmdpi.com

Q & A

Q. What are the recommended synthetic routes for 3-(5-methyl-1H-pyrazol-1-yl)propanenitrile, and how can reaction conditions be optimized?

The synthesis of pyrazole-containing nitriles often involves coupling reactions between pyrazole derivatives and nitrile precursors. A validated method includes using triazenylpyrazole intermediates with azido(trimethyl)silane and trifluoroacetic acid under controlled heating (50°C) . Key optimization parameters include:

  • Reaction time : Extended durations (e.g., 16 hours vs. 3 hours) can improve yields (88% → 96%) .
  • Purification : Flash chromatography (cyclohexane/ethyl acetate gradient) ensures high purity .
  • Monitoring : TLC and NMR spectroscopy track reaction progress and confirm intermediate structures .

Q. What analytical techniques are critical for characterizing this compound?

Rigorous characterization requires:

  • NMR spectroscopy : ¹H and ¹³C NMR confirm substituent positions (e.g., pyrazole methyl group at δ 2.42 ppm) .
  • Mass spectrometry : High-resolution MS (HRMS-EI) validates molecular weight (e.g., m/z 224.0803 for C₁₁H₈N₆) .
  • Infrared spectroscopy : IR peaks (e.g., 2121 cm⁻¹ for nitrile groups) identify functional groups .
  • X-ray crystallography : Resolves crystal packing and molecular geometry in analogs .

Advanced Research Questions

Q. How do structural modifications influence the biological activity of this compound analogs?

Structure-activity relationship (SAR) studies reveal:

  • Substituent effects : Electron-withdrawing groups (e.g., trifluoromethyl in 3-(5-phenyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)propanenitrile) enhance binding to hydrophobic enzyme pockets .
  • Nitrile positioning : The nitrile’s proximity to the pyrazole ring modulates reactivity in kinase inhibition assays .
  • Comparative assays : Analog libraries (e.g., phenyl vs. methyl substituents) are screened against targets like protein kinases to quantify IC₅₀ shifts .

Q. What computational strategies are effective in predicting the interaction of this compound with biological targets?

  • Molecular docking : Pyrazole-nitrogen atoms form hydrogen bonds with kinase ATP-binding sites (e.g., EGFR-TK), validated by docking scores and in vitro IC₅₀ correlations .
  • DFT calculations : Predict electrophilic reactivity of the nitrile group, guiding derivatization for improved metabolic stability .
  • MD simulations : Assess binding stability over time (e.g., RMSD < 2 Å over 100 ns trajectories) .

Q. How can researchers resolve contradictions in reported bioactivity data for pyrazole-nitrile derivatives?

Discrepancies often arise from:

  • Purity variations : Impurities ≥5% (e.g., unreacted azides) skew enzyme inhibition assays; HPLC purity >98% is critical .
  • Assay conditions : pH-dependent nitrile hydrolysis alters IC₅₀ values; buffer optimization (e.g., PBS vs. Tris) is recommended .
  • Structural analogs : Trifluoromethyl-substituted analogs show 10-fold higher activity than methyl derivatives in cancer cell lines .

Q. What methodologies are used to study the reaction mechanisms of pyrazole-nitrile derivatives?

  • Kinetic isotope effects : Deuterated nitriles (C≡¹⁵N) reveal rate-limiting steps in nucleophilic additions .
  • In situ spectroscopy : Real-time IR monitors nitrile conversion to amides or carboxylic acids under basic conditions .
  • Isotopic labeling : ¹⁴C-labeled pyrazoles track metabolic pathways in hepatocyte models .

Methodological Considerations

Q. How can low yields in the synthesis of this compound be addressed?

  • Catalyst screening : Lewis acids (e.g., ZnCl₂) accelerate pyrazole-alkyl coupling .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF) improve azide intermediate solubility .
  • Temperature control : Gradual heating (0°C → 50°C) minimizes side reactions .

Q. What strategies enhance the compound’s stability during biological assays?

  • Lyophilization : Freeze-drying in inert atmospheres prevents nitrile hydrolysis .
  • Cryopreservation : Stock solutions in DMSO at -80°C retain activity for >6 months .
  • Prodrug design : Masking the nitrile as a thioamide improves plasma stability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.